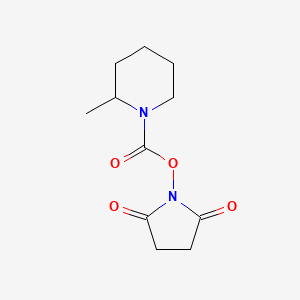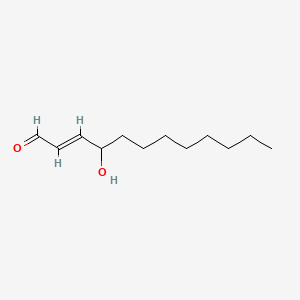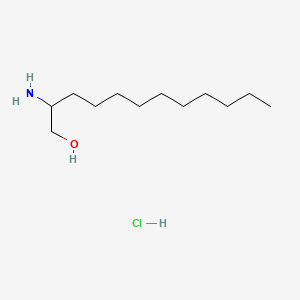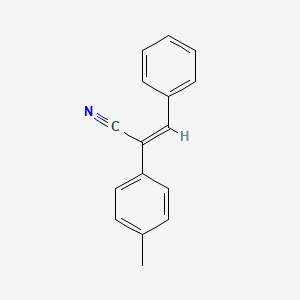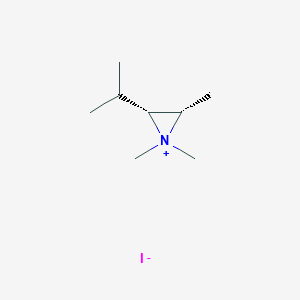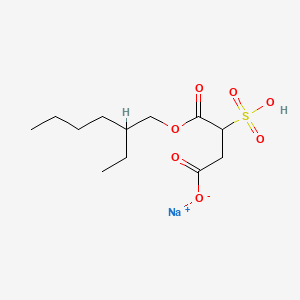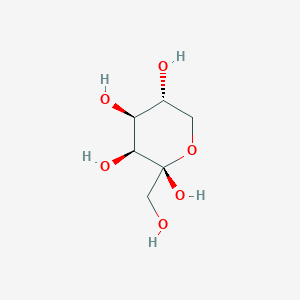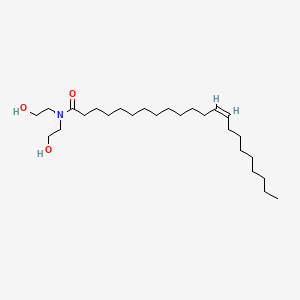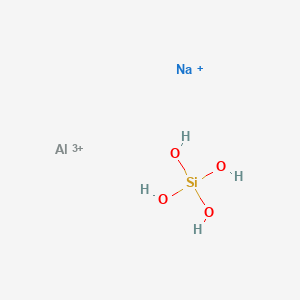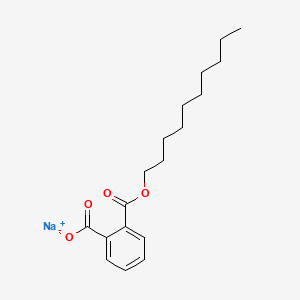
Sodium decyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium decyl phthalate is a chemical compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, in particular, is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium decyl phthalate is synthesized through the esterification of phthalic anhydride with decanol in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting decyl phthalate is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium decyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and decanol.
Oxidation: this compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and decanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium decyl phthalate has a wide range of applications in scientific research:
Mécanisme D'action
Sodium decyl phthalate exerts its effects primarily through its interaction with the endocrine system. It acts as an endocrine disruptor by mimicking or interfering with the body’s hormones. This disruption can lead to various health effects, including reproductive and developmental issues . The compound interacts with nuclear receptors and other molecular targets within the endocrine system, altering hormone synthesis, transport, and metabolism .
Comparaison Avec Des Composés Similaires
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: Sodium decyl phthalate is unique due to its specific decyl group, which imparts distinct physical and chemical properties compared to other phthalates. For instance, diethyl phthalate and dibutyl phthalate have shorter alkyl chains, resulting in different plasticizing efficiencies and toxicological profiles . Diisononyl phthalate and diisodecyl phthalate, on the other hand, have longer alkyl chains, making them more suitable for specific industrial applications .
Propriétés
Numéro CAS |
20259-91-0 |
|---|---|
Formule moléculaire |
C18H25NaO4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
sodium;2-decoxycarbonylbenzoate |
InChI |
InChI=1S/C18H26O4.Na/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20;/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
QQDCMCNVEUMCME-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


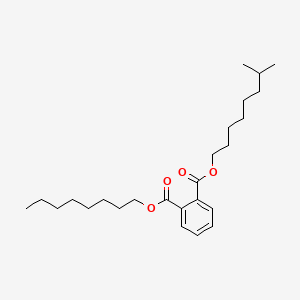
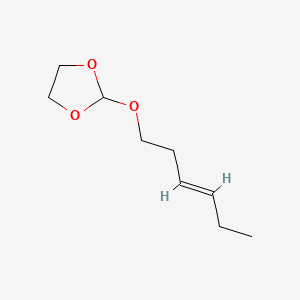
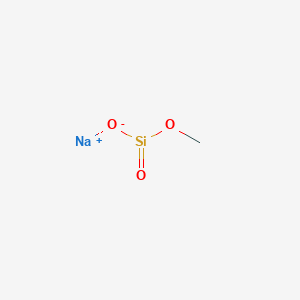
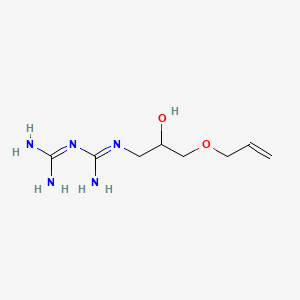
![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
